molecular formula C16H17N3O4 B5139941 N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide

N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide

Cat. No. B5139941
M. Wt: 315.32 g/mol
InChI Key: TWANGSPBWBKPCN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. DMAPT is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of IKKβ, which is an upstream regulator of NF-κB, leading to the downregulation of NF-κB target genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to inhibit the activity of STAT3, which is a transcription factor that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a relatively simple and efficient compound to synthesize, and it has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer therapy. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has poor solubility in water, which can make it difficult to administer in vivo. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a combination therapy with other anti-cancer agents. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a preventative agent for cancer. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have potent anti-cancer activity, and it may be possible to use N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a preventative agent for individuals at high risk of developing cancer. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide to optimize its use in clinical settings.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, but there are also limitations to using N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide in vivo. Future research on N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide should focus on investigating its potential as a combination therapy, preventative agent, and optimizing its pharmacokinetics and pharmacodynamics for clinical use.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde followed by reduction with sodium borohydride. The resulting product is then reacted with ethylenediamine to yield N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been reported in several studies, and it is a relatively simple and efficient process.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has potent anti-cancer activity against a variety of cancer cell lines, including pancreatic, breast, prostate, and lung cancer. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-12-3-4-13(14(9-12)23-2)19-16(21)15(20)18-10-11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWANGSPBWBKPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethoxy-phenyl)-N'-pyridin-4-ylmethyl-oxalamide

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